molecular formula C9H20O4 B13738301 4,6,8,10-Tetraoxatridecane CAS No. 4478-22-2

4,6,8,10-Tetraoxatridecane

Cat. No.: B13738301
CAS No.: 4478-22-2
M. Wt: 192.25 g/mol
InChI Key: YKFCILBUXJEOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6,8,10-Tetraoxatridecane (CAS: 4478-22-2) is a polyether compound with the molecular formula C₉H₂₀O₄ and a molecular weight of 192.25 g/mol . Structurally, it consists of a 13-carbon chain (tridecane) with four oxygen atoms positioned at the 4th, 6th, 8th, and 10th carbon atoms, forming ether linkages.

The compound is commercially available through suppliers like Alfa Chemistry, which lists it as a specialty chemical for research and industrial use . Limited toxicity or environmental impact data are available in the provided evidence, suggesting further studies are needed to characterize its safety profile.

Properties

CAS No.

4478-22-2

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

1-(propoxymethoxymethoxymethoxy)propane

InChI

InChI=1S/C9H20O4/c1-3-5-10-7-12-9-13-8-11-6-4-2/h3-9H2,1-2H3

InChI Key

YKFCILBUXJEOQD-UHFFFAOYSA-N

Canonical SMILES

CCCOCOCOCOCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8,10-Tetraoxatridecane typically involves the reaction of specific alcohols with ethylene oxide. One common method includes the reaction of triethylene glycol with ethylene oxide under controlled conditions to form the desired tetraoxatridecane compound .

Industrial Production Methods: Industrial production of 4,6,8,10-Tetraoxatridecane often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 4,6,8,10-Tetraoxatridecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,6,8,10-Tetraoxatridecane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6,8,10-Tetraoxatridecane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, influencing membrane fluidity and permeability. Additionally, it may affect various enzymatic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table compares 4,6,8,10-Tetraoxatridecane with structurally related compounds identified in the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Oxygen Atoms Functional Groups Key Applications/Notes
4,6,8,10-Tetraoxatridecane 4478-22-2 C₉H₂₀O₄ 192.25 4 Ether linkages Research chemicals, polymer synthesis
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate 212262-08-3 C₁₄H₂₈O₆S₄ 436.62 6 Ether, thiosulfonate groups Likely used in crosslinking reactions or as a sulfur-containing intermediate
2,6,10-Trimethyltetradecane 14905-56-7 C₁₇H₃₆ 240.47 0 Branched alkane Reference standard in chromatography
2,6,10,14-Tetramethylhexadecane 638-36-8 C₂₀H₄₂ 282.55 0 Branched alkane Laboratory reagent, non-hazardous per SDS
Key Observations:
  • Oxygen Content : 4,6,8,10-Tetraoxatridecane has four oxygen atoms, while the sulfur-containing derivative (3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate) includes six oxygen atoms and additional sulfur groups, enhancing its reactivity in redox or crosslinking applications .
  • Polarity: The ether linkages in 4,6,8,10-Tetraoxatridecane increase polarity compared to branched alkanes like 2,6,10,14-Tetramethylhexadecane, which are non-polar and used as inert standards .
  • Molecular Weight : The sulfur-containing derivative has a significantly higher molecular weight (436.62 g/mol) due to its complex structure, whereas 4,6,8,10-Tetraoxatridecane is lighter (192.25 g/mol), favoring applications in liquid-phase reactions .

Physicochemical Properties

Available data on stability, solubility, and reactivity are sparse for 4,6,8,10-Tetraoxatridecane. However, inferences can be made based on structural analogs:

  • Solubility: Polyethers like 4,6,8,10-Tetraoxatridecane are typically miscible with polar solvents (e.g., water, ethanol) but immiscible with non-polar solvents like hexane. In contrast, branched alkanes (e.g., 2,6,10,14-Tetramethylhexadecane) are hydrophobic .
  • Reactivity : Ethers are generally stable under basic and neutral conditions but may undergo cleavage in acidic environments. The sulfur-containing derivative (CAS: 212262-08-3) likely exhibits higher reactivity due to thiosulfonate groups, which participate in disulfide bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.